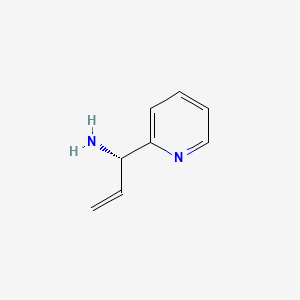
(S)-1-(Pyridin-2-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Pyridin-2-yl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-2-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable propenylamine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, condensation, or other organic synthesis techniques under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce saturated amines.
Scientific Research Applications
(S)-1-(Pyridin-2-yl)prop-2-en-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(Pyridin-2-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyridin-2-yl)prop-2-en-1-amine: The enantiomer of the compound with different stereochemistry.
2-(Pyridin-2-yl)ethanamine: A similar compound with a shorter carbon chain.
3-(Pyridin-2-yl)prop-2-en-1-amine: A structural isomer with a different position of the double bond.
Uniqueness
(S)-1-(Pyridin-2-yl)prop-2-en-1-amine is unique due to its specific stereochemistry and structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
(1S)-1-pyridin-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C8H10N2/c1-2-7(9)8-5-3-4-6-10-8/h2-7H,1,9H2/t7-/m0/s1 |
InChI Key |
BGGNVQPFUBKHRG-ZETCQYMHSA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=N1)N |
Canonical SMILES |
C=CC(C1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















